![molecular formula C10H12ClNO3 B3042412 Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate CAS No. 617721-31-0](/img/structure/B3042412.png)
Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “5-(Chloroacetyl)-1-methyl” part suggests that the pyrrole ring is substituted with a methyl group at the 1-position and a chloroacetyl group at the 5-position .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications : The compound is utilized in chemical synthesis processes. For example, it is involved in the synthesis of aromatic compounds like 4-(4-Acetyl-5-methyl-1H-pyrrol-2-yl)-2′,3′,4′-trihydroxybutyl Cinnamate, which has applications in cigarette flavoring, enhancing aroma quality, and reducing irritancy in smoke (Fu Pei-pei, 2013)(Fu Pei-pei, 2013).
Preparation of Specific Chemical Structures : It is used in the preparation of complex chemical structures like 5-amino-1,2-dihydro-4-(1-methyl-4-piperidinyl)pyrrol-3-ones, showcasing its utility in detailed chemical synthesis (Bohdan A. Chalyk, A. V. Tverdokhlebov, Rustam T. Iminov, 2009)(Chalyk et al., 2009).
Biological Activity Study : This chemical is integral in studying the biological activity of various compounds. For instance, 5-(4-Chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, a major metabolite of zomepirac sodium, was synthesized using related chemical processes, aiding in understanding the biological activities of metabolites (N. Anderson, J. Carson, 1980)(Anderson & Carson, 1980).
Antimicrobial Activity Research : The compound plays a role in synthesizing derivatives that possess antimicrobial activities. Methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates, synthesized through reactions involving this compound, have shown promise in antimicrobial applications (P. Mukovoz et al., 2017)(Mukovoz et al., 2017).
Pyrazole Derivatives Synthesis : It is used in the synthesis of pyrazole derivatives, which are important in pharmaceutical research. An example is the creation of methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal as a new building block for constructing pyrazolo[4,3-c]pyridines (M. A. Prezent et al., 2016)(Prezent et al., 2016).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. As there is no available information on “Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate” being used as a drug or bioactive compound, its mechanism of action is unknown .
Eigenschaften
IUPAC Name |
methyl 2-[5-(2-chloroacetyl)-1-methylpyrrol-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-12-7(5-10(14)15-2)3-4-8(12)9(13)6-11/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLPQAQSEJUUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)CCl)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


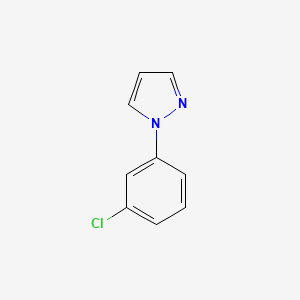
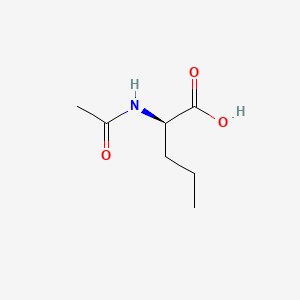


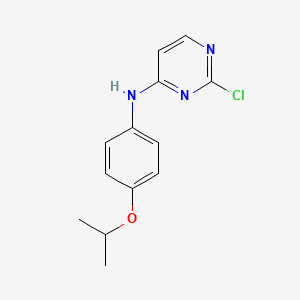
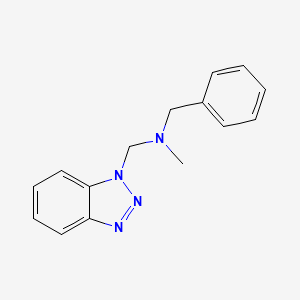

![4'-bromo-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B3042339.png)

![3,5,7-Trichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3042344.png)
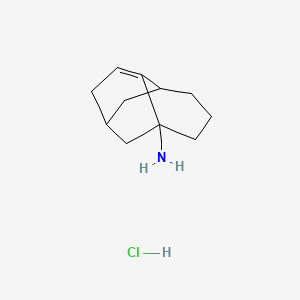
![4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline](/img/structure/B3042348.png)
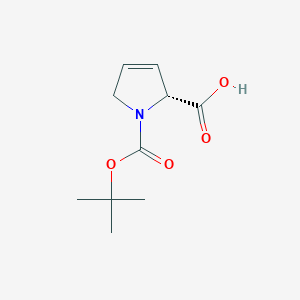
![Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B3042351.png)
